Lipophilicity and Polarity Tuning via Sulfur Oxidation State
The S(VI) thietane-1,1-dioxide ring of the target compound confers a fundamentally different lipophilicity/polarity profile compared to the unoxidized S(II) thietane and the oxygen-based oxetane ring. In a systematic head-to-head study of thietane building blocks across all three sulfur oxidation states, Stepaniuk et al. (2025) reported that S(II) thietane derivatives remained close to cyclobutane in lipophilicity, whereas S(IV) and S(VI) counterparts were 'markedly less lipophilic and more acidic/less basic as compared to other model derivatives, even surpassing oxetane in polarity' [1]. The target compound (free base form) exhibits an XlogP of –1.3 and a TPSA of 94.8 Ų , consistent with the high-polarity S(VI) thietane dioxide class profile. In contrast, the unoxidized thietane analogue 3-aminothietane (thietan-3-amine) has a predicted LogP of approximately +1.72 , representing a >100-fold difference in octanol–water partition coefficient. The thietane-1,1-dioxide scaffold thus provides a 'three-in-one' fragment concept wherein the sulfur oxidation state can be used to finely modulate ionization state and lipophilicity without altering the core ring architecture—a capability not available with oxetane or azetidine rings [1].
| Evidence Dimension | Lipophilicity (XlogP / LogP) and polarity (TPSA) |
|---|---|
| Target Compound Data | XlogP = –1.3; TPSA = 94.8 Ų (predicted, free base, CAS 1613298-85-3) |
| Comparator Or Baseline | 3-Aminothietane (thietan-3-amine, S(II)): LogP ≈ +1.72; Class data from Stepaniuk et al.: S(II) thietanes remain close to cyclobutane; S(VI) thietane dioxides surpass oxetane in polarity |
| Quantified Difference | ΔLogP ≈ 3.0 log units (>100-fold difference in partition coefficient); polarity increase of S(VI) vs. S(II) described as 'markedly less lipophilic' and 'surpassing oxetane in polarity' |
| Conditions | Predicted physicochemical properties (Chem960 for target; ChemSrc for 3-aminothietane); experimental LogD measurements for model benzamides and anilides across S(II), S(IV), S(VI) oxidation states (Stepaniuk et al., 2025). |
Why This Matters
The >100-fold lipophilicity differential between the S(VI) thietane dioxide and its S(II) congener means that the target compound resides in a polarity regime that is inaccessible to unoxidized thietanes or even oxetanes—making it the preferred choice for programs seeking to reduce logD while retaining a four-membered ring constraint, particularly in CNS or solubility-limited projects.
- [1] Stepaniuk, O. O.; Gavrylenko, O. V.; Vashchenko, B. V.; et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv 2025, preprint. DOI: 10.26434/chemrxiv-2025-scr74. View Source
